N-(4-chlorophenyl)-2-(3,4-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
N-(4-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a dimethylphenoxy group, and a thiophen-2-ylmethyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a 4-chlorophenyl group, often using a chlorophenyl halide and a base.
Attachment of the Dimethylphenoxy Group: This can be done through an etherification reaction, where the acetamide is reacted with 3,4-dimethylphenol in the presence of a suitable catalyst.
Incorporation of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the acetamide with a thiophen-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENOXY)ACETAMIDE: Lacks the thiophen-2-ylmethyl group.
N-(4-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENOXY)-N-METHYLACETAMIDE: Lacks the thiophen-2-yl group.
Uniqueness
N-(4-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to the presence of the thiophen-2-ylmethyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C21H20ClNO2S |
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Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3,4-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20ClNO2S/c1-15-5-10-19(12-16(15)2)25-14-21(24)23(13-20-4-3-11-26-20)18-8-6-17(22)7-9-18/h3-12H,13-14H2,1-2H3 |
InChI Key |
DVLKBUXPLQHGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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